LOC14

Descripción general

Descripción

- Se caracteriza por su capacidad para interrumpir los puentes disulfuro dentro de las proteínas, afectando su estructura y función.

- This compound ha llamado la atención debido a sus posibles aplicaciones terapéuticas.

LOC14: es un potente inhibidor de la isomerasa de disulfuro de proteínas (PDI), una enzima que participa en el plegamiento de proteínas y la regulación redox.

Métodos De Preparación

Rutas Sintéticas: Si bien las rutas sintéticas específicas para LOC14 no están ampliamente documentadas, se puede sintetizar mediante métodos de química orgánica.

Condiciones de Reacción: Es probable que los investigadores hayan empleado diversas reacciones, como condensación, ciclización o transformaciones de grupos funcionales, para obtener this compound.

Producción Industrial: Actualmente, no existe una producción industrial a gran escala de this compound, ya que sirve principalmente como herramienta de investigación.

Análisis De Reacciones Químicas

Tipos de Reacciones: LOC14 puede sufrir reacciones de oxidación, reducción o sustitución.

Reactivos y Condiciones Comunes: Podrían participar reactivos como oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas).

Productos Principales: Los productos específicos formados dependen de las condiciones de reacción, pero probablemente impliquen puentes disulfuro modificados o grupos funcionales alterados.

Aplicaciones Científicas De Investigación

Neuroprotective Applications

LOC14 has been identified as a reversible modulator of PDI, which plays a crucial role in neurodegenerative diseases characterized by protein misfolding, such as Huntington's disease (HD). The compound's neuroprotective effects have been documented in several studies.

Case Studies and Findings

- In a study involving N171–82Q HD mice, this compound administration resulted in:

- Motor Function Improvement : Significant enhancement observed after 14 weeks of treatment.

- Brain Atrophy Reduction : MRI scans indicated less volume loss in treated mice compared to controls.

- Neuronal Protection : Preservation of dopamine- and cyclic-AMP-regulated phosphoprotein levels in the striatum .

Applications Against Viral Infections

Beyond neuroprotection, this compound has shown promise in inhibiting viral replication, particularly against influenza viruses.

Inhibition of Protein Disulfide Isomerase A3

- This compound has been demonstrated to inhibit PDIA3, a variant of PDI involved in the processing of viral proteins. This inhibition results in decreased production of influenza hemagglutinin (HA), thereby reducing viral load .

Experimental Results

- In studies with mouse tracheal epithelial cells infected with influenza:

Summary of Key Findings

The following table summarizes the key findings related to this compound's applications:

Mecanismo De Acción

Objetivo: LOC14 inhibe PDI, interrumpiendo su función de chaperona.

Vías: Al interferir con la formación de puentes disulfuro, this compound impacta la estabilidad, el plegamiento y el tráfico de proteínas.

Neuroprotección: En el tejido cerebral, this compound muestra promesa en la mitigación del estrés del RE y la protección de las neuronas.

Comparación Con Compuestos Similares

Unicidad: La potencia de LOC14 como inhibidor de PDI lo distingue.

Compuestos Similares: Si bien no existen análogos directos, otros inhibidores de PDI (por ejemplo, PACMA31, rutina) comparten algunas características.

Actividad Biológica

LOC14 is a small molecule that serves as a modulator of Protein Disulfide Isomerase (PDI), a critical enzyme involved in protein folding and cellular stress responses. Research has highlighted its potential therapeutic applications, particularly in neuroprotection and cancer treatment. This article delves into the biological activity of this compound, presenting key findings from various studies, including its effects on Huntington's disease (HD), influenza virus infection, and pancreatic ductal adenocarcinoma (PDAC).

This compound functions primarily by inducing the oxidation of PDI, which alters its activity and affects cellular processes. The compound binds reversibly to PDI, promoting a conformational change that inhibits its reductase activity. This modulation leads to several downstream effects, particularly in neuroprotective contexts.

Key Findings

- Neuroprotection in Huntington's Disease : this compound was shown to improve motor function and reduce brain atrophy in N171–82Q HD mice models. Chronic administration (20 mg/kg/day) preserved neuronal markers and reduced endoplasmic reticulum (ER) stress associated with mutant huntingtin protein (mHtt) .

- Inflammatory Response Modulation : In studies involving influenza virus infection, this compound significantly decreased viral burden and inflammatory responses in mouse models. It inhibited the activity of neuraminidase (NA), an enzyme critical for viral replication, thereby providing a novel approach for antiviral therapy .

- Effects on Cancer Cells : this compound demonstrated anti-apoptotic properties in neuronal cells while exhibiting different effects in cancer cells. For instance, it did not significantly induce apoptosis in myeloid cancer cells, suggesting a complex role depending on the cellular context .

Neuroprotective Effects

A comprehensive study evaluated the impact of this compound on HD models. Key outcomes included:

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Motor Function Improvement | Significant decline | Significant improvement |

| Brain Atrophy Reduction | 18% volume loss | Minimal loss observed |

| DARPP32 Levels in Striatum | Decreased | Preserved |

This compound's neuroprotective mechanism was linked to its ability to suppress mHtt-induced ER stress by inhibiting the upregulation of ER stress proteins like CHOP .

Influenza Virus Studies

In experiments involving A549 lung epithelial cells:

| Treatment | Viral Burden Reduction | Cytokine Response |

|---|---|---|

| Control | High | Elevated |

| This compound Treatment | Significant reduction | Suppressed |

This compound inhibited NA activity crucial for viral replication and reduced inflammation markers such as IFNβ .

Cancer Cell Studies

In pancreatic ductal adenocarcinoma models:

| Cell Line | IC50 (24h) | IC50 (48h) |

|---|---|---|

| AsPC-1 | 6.13 µM | 3.41 µM |

| BxPC-3 | 0.93 µM | 0.87 µM |

While this compound exhibited some efficacy against cancer cell proliferation, its primary role appeared to be more protective rather than directly cytotoxic .

Case Studies

- Huntington's Disease : In vivo studies demonstrated that this compound administration led to improved survival rates and reduced neurological deficits in HD mouse models.

- Influenza Virus Infection : Mice treated with this compound showed significantly lower viral loads and reduced lung inflammation compared to controls, indicating its potential as a therapeutic agent against viral infections.

- Pancreatic Cancer : Although primarily neuroprotective, this compound's modulation of PDI suggests potential applications in cancer therapy, particularly when combined with other treatments targeting proteostasis.

Propiedades

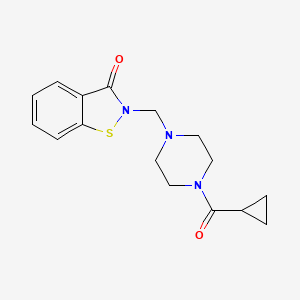

IUPAC Name |

2-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-15(12-5-6-12)18-9-7-17(8-10-18)11-19-16(21)13-3-1-2-4-14(13)22-19/h1-4,12H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBSNHLFRIVWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)CN3C(=O)C4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.